Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-7-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFPPKKFFOMFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method employs microwave irradiation to accelerate the cyclization of 2-fluorobenzonitrile derivatives with methyl thioglycolate. The reaction proceeds via nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization to form the benzo[b]thiophene core.
Procedure
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Reagents : 2-Fluorobenzonitrile (1.0 equiv), methyl thioglycolate (1.2 equiv), triethylamine (3.0 equiv), DMSO (solvent).
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Conditions : Microwave irradiation at 130°C for 30–60 minutes under inert atmosphere.
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Workup : The mixture is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate).
Optimization Data
| Parameter | Optimal Value | Yield Range | Purity |
|---|---|---|---|
| Temperature | 130°C | 58–96% | >95% |
| Reaction Time | 30–60 min | - | - |
| Base | Triethylamine | - | - |
Advantages : Rapid reaction times, high yields, and scalability. Limitations : Requires specialized microwave equipment.
Transition-Metal-Free One-Pot Synthesis
Reaction Overview
A one-pot protocol avoids transition-metal catalysts by leveraging Cs2CO3-mediated C–C coupling and cyclization. This method is suitable for synthesizing derivatives with electron-withdrawing groups.
Procedure
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Reagents : 2,3-Difluorobenzonitrile (1.0 equiv), methyl thioglycolate (1.1 equiv), Cs2CO3 (3.0 equiv), DMSO (solvent).
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Conditions : Stir at room temperature for 4–6 hours.
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Workup : Extract with dichloromethane, wash with brine, and purify via recrystallization (methanol).
Key Findings
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Solvent Impact : DMSO outperforms CH3CN or THF due to superior solvation of intermediates.
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Base Screening : Cs2CO3 achieves 76% yield, whereas K2CO3 or Et3N fails to initiate the reaction.
| Condition | Outcome |
|---|---|
| Cs2CO3 in DMSO | 76% yield, >95% purity |
| K2CO3 in DMSO | No reaction |
| Et3N in DMSO | No reaction |
Advantages : Mild conditions, avoids metal contaminants. Limitations : Moderate yields for sterically hindered substrates.
Photochemical Cyclization
Reaction Overview
Photocyclization of 4,5-diarylthiophenes provides access to fused benzo[b]thiophenes. Iodine acts as a promoter, enhancing reaction efficiency.
Procedure
-
Reagents : 4,5-Di(2-fluorophenyl)thiophene (1.0 equiv), iodine (0.1 equiv), CH2Cl2 (solvent).
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Conditions : UV light (365 nm) irradiation at 25°C for 12 hours.
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Workup : Filter through celite, concentrate, and purify via silica gel chromatography.
Performance Comparison
| Method | Yield (%) | Time (h) |
|---|---|---|
| Photochemical | 85 | 12 |
| Oxidative Coupling | 60 | 24 |
| Palladium Catalysis | 72 | 18 |
Advantages : High regioselectivity, no byproducts. Limitations : Requires UV light setup.
Classical Multi-Step Synthesis
Reaction Overview
This approach involves sequential fluorination, cyclization, and esterification. It is modular but less efficient than one-pot methods.
Stepwise Procedure
-
Fluorination :
-
Amination :
-
Esterification :
Challenges
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Intermediate Isolation : Each step requires purification, increasing time and cost.
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Functional Group Compatibility : Nitro reduction must avoid over-hydrogenation.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | 58–96 | 0.5–1 h | High | Moderate |
| One-Pot | 65–76 | 4–6 h | Low | High |
| Photochemical | 80–85 | 12 h | Moderate | Low |
| Multi-Step | 70–90 | 16–24 h | High | Low |
Recommendations : For rapid synthesis, use microwave-assisted methods. For large-scale production, transition-metal-free one-pot protocols are preferable.
Chemical Reactions Analysis
Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate has shown promise as a potential anticancer agent. Research indicates that derivatives of aminobenzo[b]thiophenes can inhibit key kinases involved in cancer progression, such as LIMK1 and MAPK-2. These kinases are implicated in actin polymerization and metastatic potential of tumor cells .
Case Study: LIMK1 Inhibitors
- Compound: PF-364402
- Target: LIMK1
- Mechanism: Disruption of actin polymerization
- Outcome: Effective in preventing metastatic behavior in tumors with over-expressed LIMK .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using the Minimum Inhibitory Concentration (MIC) method.
| Compound | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) | P. aeruginosa (MIC µg/ml) |
|---|---|---|---|
| II.b | 0.313 | 0.625 | 0.313 |
| Ampicillin | 50 | 100 | 50 |
This table illustrates the compound's competitive efficacy compared to standard antibiotics like ampicillin .
Anti-inflammatory Agents
Due to its structural features, this compound is being investigated for its anti-inflammatory properties, particularly as an inhibitor of MAPK pathways involved in inflammatory diseases such as rheumatoid arthritis .
Research Insight:
A derivative was found to selectively inhibit MK2, a downstream target in the p38 MAPK pathway, which is crucial for inflammatory responses .
Conclusion and Future Directions
This compound represents a versatile scaffold for drug discovery with applications spanning from anticancer therapies to antimicrobial agents. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical use.
Future studies may focus on:
- Developing more potent derivatives.
- Exploring combination therapies with existing anticancer or antimicrobial agents.
- Conducting in vivo studies to assess efficacy and safety profiles.
The compound's unique structural characteristics make it a valuable candidate for further exploration in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby disrupting cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (CAS 144899-95-6)
- Structure: Fluorine at position 4, amino at position 3.
- Synthesis: Diazotization of the amino group followed by sulfonation and reaction with morpholine yields derivatives with anti-hepatitis B virus (HBV) activity .
Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate (CAS 835912-83-9)
- Structure : Fluorine at position 4.
- Properties : Higher logP (2.99) compared to the 4-fluoro isomer (logP ~2.3), suggesting increased lipophilicity due to fluorine's position in the aromatic ring .
Functional Group Variations
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (CAS 21211-07-4)
- Structure: Chlorine at position 3 instead of amino and fluorine.
- Impact: The electron-withdrawing chlorine atom reduces electron density at the thiophene ring, altering reactivity in nucleophilic substitution reactions. This compound lacks the amino group’s capacity for hydrogen bonding, which is critical for biological target interactions .
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7)
- Structure : Hydroxy group at position 3, ethyl ester.
- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability .
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate
- Structure: Morpholinosulfonyl group at position 3, fluorine at position 4.
- Activity : Demonstrated anti-HBV activity in molecular docking studies, attributed to the sulfonyl group’s ability to engage in hydrophobic interactions with viral targets .
- Contrast : The 7-fluoro analogue’s lack of a sulfonyl group may limit its antiviral efficacy but could improve selectivity for other targets.
2-Amino-3-acyl-tetrahydrobenzo[b]thiophene Derivatives
- Structure: Partially saturated thiophene ring with acylated amino groups.
- Relevance : These compounds exhibit antibacterial activity via disruption of bacterial membrane integrity. The aromatic vs. tetrahydro systems highlight the role of ring saturation in conformational flexibility and target binding .
Structural and Functional Data Table
*Calculated based on molecular formula C₁₀H₈FNO₂S. †Estimated via analogy to positional isomers.
Biological Activity
Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate (MABT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MABT, focusing on its potential as an anticancer agent, its mechanism of action, and its synthesis and derivatives.
1. Overview of MABT
MABT belongs to the class of benzothiophene derivatives, which have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the amino group and fluorine atom enhances the compound's reactivity and biological profile.
Research indicates that MABT exhibits potent anticancer effects by targeting specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit LIMK1 and other members of the MAPK family, which are critical in regulating actin dynamics and cancer cell metastasis . The inhibition of these kinases can disrupt cellular signaling pathways that promote tumor growth.
2.2 Case Studies
A study evaluated the cytotoxic effects of MABT on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated a lower IC50 value against HepG2 cells (1.43 µM) compared to MCF-7 cells (7.43 µM), indicating a selective toxicity towards liver cancer cells . This selectivity suggests that MABT could be a promising candidate for targeted liver cancer therapies.
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| HepG2 | 1.43 | High |
| MCF-7 | 7.43 | Low |
3.1 Synthetic Approaches
The synthesis of MABT typically involves multi-step organic reactions. Recent advancements have introduced transition-metal-free methods for creating fused benzothiophene derivatives, which may enhance yields and reduce environmental impact .
3.2 Derivative Studies
Various derivatives of MABT have been synthesized to improve its pharmacological properties. For example, modifications at the amino group or carboxylate moiety have shown enhanced kinase selectivity and reduced toxicity profiles in preliminary studies .
4. Additional Biological Activities
Beyond anticancer properties, benzothiophene derivatives like MABT have exhibited anti-inflammatory and antimicrobial activities. These effects are attributed to their ability to modulate inflammatory pathways and inhibit bacterial growth .
5. Conclusion
This compound represents a promising scaffold for drug development due to its diverse biological activities, particularly in cancer therapy. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. Basic Derivatization Approaches
Q. Advanced Site-Selective Modifications
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily shield the amino group during multi-step syntheses .
- Electrophilic substitutions : Leverage the electron-rich thiophene core for halogenation or sulfonation .
How is X-ray crystallography applied to confirm the molecular geometry of this compound?
Advanced Structural Analysis
Single-crystal X-ray diffraction reveals:
- Bond angles and lengths : Confirming the planarity of the benzo[b]thiophene core and fluorine substitution patterns.
- Intermolecular interactions : Hydrogen bonding between the amino group and carboxylate oxygen, critical for packing stability .
- Validation of regioisomers : Distinguishing 7-fluoro from 4-fluoro derivatives via comparative crystallographic data .
What biological mechanisms are hypothesized for this compound, and how are structure-activity relationships (SAR) studied?
Q. Basic Mechanistic Hypotheses
Q. Advanced SAR Strategies
- Analog synthesis : Compare bioactivity of 7-fluoro vs. 4-fluoro derivatives.
- Pharmacophore modeling : Map electrostatic potentials to optimize hydrogen-bonding interactions with target proteins .
How do researchers address solubility challenges in biological assays?
Q. Advanced Methodological Solutions
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.
- Prodrug design : Convert the carboxylate ester to a sodium salt for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
What analytical techniques differentiate between positional isomers (e.g., 3-amino-4-fluoro vs. 3-amino-7-fluoro)?
Q. Advanced Analytical Workflow
- ²⁹Si NMR : Resolve fluorine-induced chemical shift differences in the benzo[b]thiophene core.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and fragment patterns.
- Comparative HPLC retention times : Utilize reverse-phase columns (C18) with gradient elution .
How are computational methods integrated into the study of this compound?
Q. Advanced Computational Tools
- Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular docking : Simulate binding modes with viral or enzyme targets (e.g., hepatitis B polymerase) .
- MD simulations : Assess stability of derivative-protein complexes over nanosecond timescales .
What safety protocols are critical during synthesis and handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
